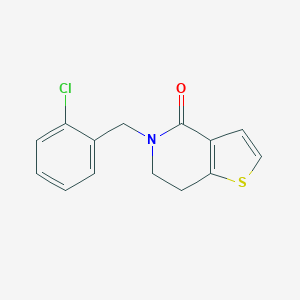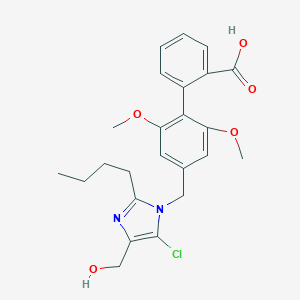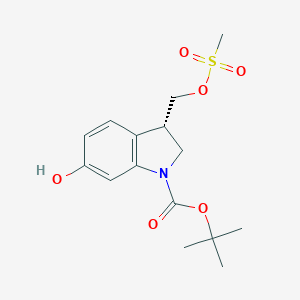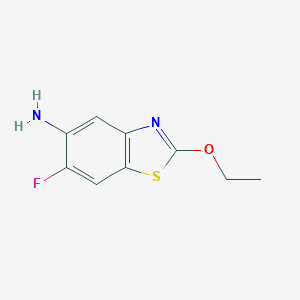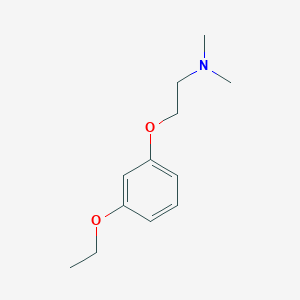
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine, also known as EPM, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as beta-adrenergic agonists, which are known to have significant effects on the cardiovascular and respiratory systems. In
Mecanismo De Acción
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine acts as a beta-adrenergic agonist, binding to beta-adrenergic receptors in the body. This leads to the activation of the sympathetic nervous system, resulting in increased heart rate, blood pressure, and bronchodilation. 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine also has a direct effect on the smooth muscle cells in the airways, causing them to relax and leading to improved airflow.
Efectos Bioquímicos Y Fisiológicos
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has been shown to have a number of biochemical and physiological effects in the body. It increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to the activation of protein kinase A (PKA) and downstream signaling pathways. This results in the relaxation of smooth muscle cells, increased heart rate and contractility, and increased glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has several advantages as a research tool, including its high purity, ease of synthesis, and well-established mechanism of action. It can be used in a variety of experimental settings, including in vitro and in vivo studies. However, there are also limitations to its use, including potential toxicity at high doses and the need for careful dosing and monitoring.
Direcciones Futuras
There are several areas of future research related to 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine. One area of interest is the development of novel beta-adrenergic agonists with improved selectivity and efficacy. Another area of research is the use of 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine in combination with other drugs for the treatment of respiratory and cardiovascular disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine, particularly at the molecular level.
Métodos De Síntesis
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine can be synthesized using a variety of methods, including the reaction of 3-ethoxyphenol with N,N-dimethylethanolamine in the presence of a catalyst such as hydrochloric acid. The reaction can be carried out at room temperature and yields a high purity product. Other methods of synthesis include the reaction of 3-ethoxyphenol with N,N-dimethylaminoethyl chloride, or the reaction of 3-ethoxyphenol with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has been used extensively in scientific research, particularly in studies related to the cardiovascular and respiratory systems. It has been shown to have significant effects on heart rate, blood pressure, and bronchodilation. 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Propiedades
Número CAS |
137889-71-5 |
|---|---|
Nombre del producto |
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine |
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-14-11-6-5-7-12(10-11)15-9-8-13(2)3/h5-7,10H,4,8-9H2,1-3H3 |
Clave InChI |
WLQKHBJDSDETGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC=C1)OCCN(C)C |
SMILES canónico |
CCOC1=CC(=CC=C1)OCCN(C)C |
Sinónimos |
Ethanamine, 2-(3-ethoxyphenoxy)-N,N-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




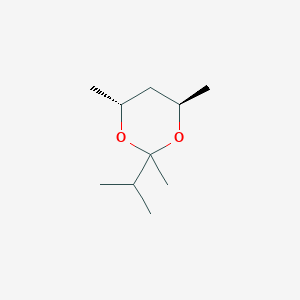


![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
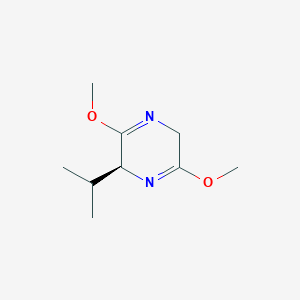
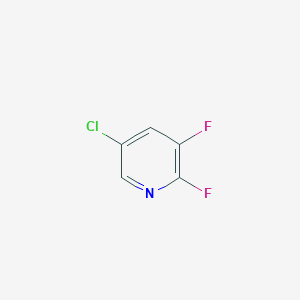

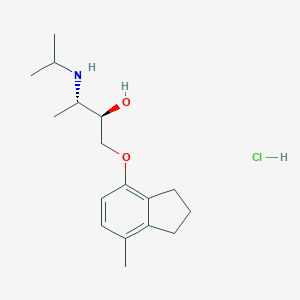
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)
